H-DL-Ala-DL-Val-DL-Gln-DL-Ser-DL-Lys-DL-Pro-DL-Pro-DL-Ser-DL-Lys-DL-Arg-DL-Asp-DL-Pro-DL-Pro-DL-Lys-DL-Met-DL-Gln-DL-xiThr-DL-Asp-OH
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Overview
Description
Systemin is a plant peptide hormone involved in the wound response in the family Solanaceae. It was the first plant hormone proven to be a peptide, having been isolated from tomato leaves in 1991 by a group led by Clarence A. Ryan . Systemin plays a crucial role in activating defense mechanisms in plants, particularly in response to wounding and insect attacks .
Preparation Methods
Systemin is derived from its precursor, prosystemin, which is encoded by the PROSYSTEMIN gene. The precursor is cleaved to produce the active peptide systemin . The preparation of systemin in a laboratory setting typically involves the expression of the PROSYSTEMIN gene in transgenic plants or the synthesis of the peptide using solid-phase peptide synthesis techniques .
Chemical Reactions Analysis
Systemin primarily functions as a signaling molecule and does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it interacts with specific receptors and signaling pathways within the plant. The major product of its activity is the activation of defense-related genes, leading to the production of proteinase inhibitors and other defensive compounds .
Scientific Research Applications
Systemin has been extensively studied for its role in plant defense mechanisms. It is used in research to understand plant immune responses and to develop strategies for enhancing crop resistance to pests and diseases . Additionally, systemin’s role in activating jasmonic acid pathways has made it a valuable tool in studying plant hormone signaling and metabolic pathways .
Mechanism of Action
Systemin exerts its effects by binding to specific receptors on the surface of plant cells. This binding triggers a signaling cascade that involves the production of jasmonic acid, a plant hormone that activates defense genes . The signaling pathway is similar to the cytokine-mediated inflammatory immune response in animals .
Comparison with Similar Compounds
Systemin is unique among plant hormones due to its peptide nature and its specific role in wound response. Similar compounds include hydroxyproline-rich glycopeptides found in tobacco and AtPeps (Arabidopsis thaliana Plant Elicitor Peptides) found in Arabidopsis thaliana . These peptides also play roles in plant defense but have different structures and mechanisms of action.
Properties
Molecular Formula |
C85H144N26O28S |
---|---|
Molecular Weight |
2010.3 g/mol |
IUPAC Name |
2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[1-[1-[2-[[2-[[6-amino-2-[[2-[[1-[1-[6-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)78(132)100-49(25-27-61(90)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)80(134)110-36-15-23-59(110)82(136)109-35-14-22-58(109)77(131)105-56(42-113)74(128)96-46(17-6-9-30-86)68(122)95-48(20-12-33-94-85(92)93)70(124)102-53(39-63(117)118)81(135)111-37-16-24-60(111)83(137)108-34-13-21-57(108)76(130)99-47(18-7-10-31-87)69(123)98-51(29-38-140-5)72(126)97-50(26-28-62(91)116)73(127)107-66(45(4)114)79(133)103-54(84(138)139)40-64(119)120/h43-60,65-66,112-114H,6-42,86-89H2,1-5H3,(H2,90,115)(H2,91,116)(H,95,122)(H,96,128)(H,97,126)(H,98,123)(H,99,130)(H,100,132)(H,101,129)(H,102,124)(H,103,133)(H,104,125)(H,105,131)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H,138,139)(H4,92,93,94) |
InChI Key |
LWKMQFABIRSLII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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